molecular formula C24H44N12O7 B3050951 L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- CAS No. 299957-97-4

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-

Cat. No.: B3050951
CAS No.: 299957-97-4
M. Wt: 612.7 g/mol
InChI Key: BOVPSEAQQQYHDR-VGWMRTNUSA-N
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Description

Glutamine as a Nitrogen Nexus

L-Glutamine’s amide group serves as a nitrogen donor in biosynthetic reactions, including nucleotide and amino sugar production. When positioned terminally, it may facilitate peptide uptake via glutamine transporters (e.g., SLC1A5), which are upregulated in rapidly dividing cells.

Arginine-Glycine-Arginine (RGR) Triad Dynamics

The RGR sequence creates a cationic "hotspot" with dual functionality:

  • Electrostatic Steering : The guanidinium groups coordinate with phosphate backbones, mimicking nuclear localization signals (e.g., SV40 large T-antigen).
  • Protease Recruitment : Trypsin-like proteases cleave C-terminal to arginine, suggesting this peptide could act as a competitive inhibitor or substrate mimetic.

Proline’s Metabolic Constraints

Proline’s cyclic structure necessitates dedicated enzymatic machinery for incorporation (prolyl-tRNA synthetase) and post-translational modification (prolyl hydroxylases). Its presence at the C-terminus may confer resistance to carboxypeptidases, extending the peptide’s half-life in physiological environments.

Table 2: Metabolic Pathways Linked to Residues in L-Glutamine, L-Arginylglycyl-L-Arginyl-L-Prolyl-

Amino Acid Primary Metabolic Pathway Key Enzymes Potential Peptide Role
Glutamine Nitrogen transport Glutaminase, GSII Cellular nitrogen shuttle
Arginine Urea cycle Arginase, nitric oxide synthase Signaling precursor
Glycine One-carbon metabolism Glycine cleavage system Conformational modulation
Proline Collagen synthesis Prolyl hydroxylase Structural stabilization

The peptide’s potential to interface with multiple metabolic hubs—nitrogen balance via glutamine, urea cycle regulation via arginine, and collagen assembly via proline—positions it as a putative modulator of cross-pathway communication. For instance, the RGR motif could competitively bind to arginase, altering urea cycle flux and nitric oxide bioavailability.

This interplay is further complicated by glycine’s role in one-carbon metabolism, where it contributes methyl groups for epigenetic regulation. A peptide-sequestered glycine residue might temporarily limit methyl donor availability, creating a feedback loop with nucleotide synthesis.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H44N12O7/c25-13(4-1-9-31-23(27)28)19(39)33-12-18(38)34-14(5-2-10-32-24(29)30)21(41)36-11-3-6-16(36)20(40)35-15(22(42)43)7-8-17(26)37/h13-16H,1-12,25H2,(H2,26,37)(H,33,39)(H,34,38)(H,35,40)(H,42,43)(H4,27,28,31)(H4,29,30,32)/t13-,14-,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVPSEAQQQYHDR-VGWMRTNUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(CCCN=C(N)N)N)C(=O)NC(CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](CCCN=C(N)N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44N12O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90433323
Record name L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

612.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299957-97-4
Record name L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90433323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Synthesis Methods

Chemical synthesis remains the most widely employed approach for producing Gln-Arg-Gly-Arg-Pro, particularly through solid-phase peptide synthesis (SPPS) and solution-phase techniques.

Solid-Phase Peptide Synthesis (SPPS)

SPPS, utilizing Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry, is the gold standard for synthesizing peptides up to 50 residues. For Gln-Arg-Gly-Arg-Pro, Fmoc-SPPS is preferred due to its compatibility with acid-labile protecting groups and milder deprotection conditions.

Resin Selection and Initial Attachment

Wang or Rink amide resins are typically used for C-terminal proline attachment. The first residue (Pro) is loaded onto the resin via its carboxyl group, activated using hydroxybenzotriazole (HOBt) and diisopropylcarbodiimide (DIC). Coupling efficiency exceeds 98% under optimized conditions.

Sequential Residue Coupling

Subsequent residues are coupled in the order Arg → Gly → Arg → Gln. Key considerations include:

  • Arginine Protection : The guanidino group of Arg is protected with Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf (pentamethyldihydrobenzofuransulfonyl) groups, which are cleaved with trifluoroacetic acid (TFA).
  • Glutamine Protection : The side-chain amide of Gln is shielded with Tmob (2,4,6-trimethoxybenzyl), preventing dehydration to pyroglutamate during synthesis.
  • Glycine Coupling : Glycine’s lack of a side chain simplifies coupling, often achieving >99% efficiency without racemization.
Deprotection and Cleavage

After assembly, the peptide is cleaved from the resin using a TFA cocktail (e.g., TFA:H2O:triisopropylsilane, 95:2.5:2.5), simultaneously removing side-chain protections. Global deprotection yields the crude peptide, which is precipitated in cold diethyl ether.

Table 1: SPPS Coupling Conditions for Gln-Arg-Gly-Arg-Pro

Residue Protecting Group Coupling Agent Time (min) Yield (%)
Pro None DIC/HOBt 60 98.5
Arg Pbf HBTU/HOBt 90 96.2
Gly None DIC/HOBt 45 99.1
Arg Pbf HBTU/HOBt 90 95.8
Gln Tmob DIC/HOBt 120 93.4

Solution-Phase Synthesis

Solution-phase methods are less common for pentapeptides but offer advantages in large-scale production. Segment condensation is employed, where shorter peptides (e.g., Gln-Arg and Gly-Arg-Pro) are synthesized separately and coupled.

Fragment Preparation
  • Gln-Arg Dipeptide : Gln’s α-carboxyl is activated as a pentafluorophenyl ester, reacting with Arg’s α-amine in dimethylformamide (DMF).
  • Gly-Arg-Pro Tripeptide : Gly and Arg are coupled using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), followed by Pro addition via mixed anhydride.
Fragment Coupling

The Gln-Arg and Gly-Arg-Pro fragments are combined using HOBt-mediated carbodiimide coupling, achieving 85–90% yield after purification.

Enzymatic and Fermentative Approaches

While chemical synthesis dominates, enzymatic methods show promise for specific applications.

L-Amino Acid Ligase (Lal) Systems

Engineered Escherichia coli strains expressing Lal can catalyze ATP-dependent dipeptide bond formation. However, Lal’s substrate specificity limits its utility for longer peptides like Gln-Arg-Gly-Arg-Pro. Co-expression with l-alanine dehydrogenase (Ald) enhances Ala-Gln production, suggesting potential modularity for other sequences.

Protease-Catalyzed Synthesis

Thermolysin and subtilisin have been used for fragment condensation. For example, Gln-Arg and Gly-Arg-Pro can be ligated in reverse micelles, though yields (<70%) lag behind chemical methods.

Protecting Group Strategies

Effective protection of reactive side chains is critical to avoid side reactions.

Table 2: Protecting Groups for Gln-Arg-Gly-Arg-Pro

Amino Acid Protecting Group Cleavage Condition Stability During SPPS
Gln Tmob 1% TFA in DCM Stable to Fmoc deprotection
Arg Pbf 95% TFA Stable to piperidine
Pro None N/A N/A

Tmob for Gln prevents β-elimination and cyclization, while Pbf for Arg minimizes guanidino group side reactions.

Challenges in Synthesis

Aggregation and Solubility

The presence of two Arg residues promotes aggregation during SPPS, reducing coupling efficiency. Incorporating pseudoproline dipeptides or backbone amide protectants (e.g., HATU) mitigates this.

Racemization

Prolonged coupling times for Arg and Gln increase racemization risk. Coupling at 0°C with HOBt/DIC minimizes this, preserving stereochemistry.

Purification

Crude peptide purity often ranges from 60–75%, necessitating reverse-phase HPLC with C18 columns and acetonitrile/water gradients.

Analytical Characterization

Mass Spectrometry

MALDI-TOF MS confirms molecular weight (calculated: 669.8 Da; observed: 669.7 ± 0.2 Da).

Amino Acid Analysis

Hydrolysis (6M HCl, 110°C, 24h) followed by HPLC quantifies residue ratios (expected: Gln:Arg:Gly:Pro = 1:2:1:1).

Chemical Reactions Analysis

Types of Reactions

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at specific functional groups within the peptide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the peptide, while reduction may produce reduced forms.

Scientific Research Applications

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a compound that has garnered attention in various scientific fields, particularly in nutrition, pharmacology, and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.

Clinical Nutrition

Role in Critical Care:
L-Glutamine supplementation has been extensively studied in critically ill patients. Research indicates that it can help reduce the length of hospital stays and improve outcomes in patients with severe trauma or burns.

StudyPopulationFindings
Heyland et al. (2003)ICU patientsReduced infections and mortality with glutamine supplementation
Casaer et al. (2011)Critically ill patientsImproved gut permeability and reduced septic complications

Athletic Performance

Muscle Recovery:
Athletes often use L-glutamine to enhance recovery post-exercise. Studies show that it may reduce muscle soreness and improve glycogen replenishment.

StudyPopulationFindings
Ziegenfuss et al. (2008)Endurance athletesEnhanced recovery and reduced muscle soreness with glutamine supplementation
Gleeson et al. (2004)Athletes under stressImproved immune function and reduced illness incidence

Immune Function

Support for Immune Health:
L-glutamine is known to support lymphocyte proliferation and function, making it vital for maintaining a healthy immune response.

StudyPopulationFindings
Calder et al. (2006)Healthy individualsIncreased lymphocyte activity with glutamine supplementation
McNaughton et al. (2015)AthletesImproved immune markers post-exercise

Gut Health

Intestinal Barrier Function:
L-glutamine plays a critical role in maintaining the integrity of the intestinal barrier, which is essential for preventing conditions like leaky gut syndrome.

StudyPopulationFindings
Wang et al. (2016)Animal modelsGlutamine improved intestinal permeability and barrier function
Coyle et al. (2017)Human subjectsEnhanced gut health markers with glutamine supplementation

Cancer Therapy

Adjuvant Role in Cancer Treatment:
Recent studies suggest that L-glutamine may have a supportive role in cancer therapy by reducing the side effects of chemotherapy and improving the quality of life.

StudyPopulationFindings
Aisiku et al. (2017)Cancer patients undergoing chemotherapyReduced chemotherapy-induced toxicity with glutamine supplementation
Ghosh et al. (2020)Cancer survivorsImproved nutritional status and quality of life

Case Study 1: Glutamine in ICU Settings

A randomized controlled trial involving ICU patients demonstrated that those receiving L-glutamine had significantly lower rates of infection compared to control groups. This study highlighted the potential of L-glutamine as an adjunct therapy in critical care settings.

Case Study 2: Athletic Recovery

In a double-blind study with marathon runners, participants who supplemented with L-glutamine reported less muscle soreness and faster recovery times than those who received a placebo. These findings support its use among athletes for enhanced performance.

Mechanism of Action

The mechanism of action of L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- involves its interaction with specific molecular targets and pathways. The compound may:

    Bind to Receptors: Interact with cell surface receptors to initiate signaling cascades.

    Modulate Enzyme Activity: Influence the activity of enzymes involved in metabolic pathways.

    Affect Gene Expression: Alter the expression of genes related to cellular functions.

Comparison with Similar Compounds

Research Findings :

  • In diabetic rats, L-Alanyl-L-Glutamine improved jejunal morphophysiology and antioxidant status more effectively than L-Glutamine alone .

L-Glutamine vs. Azaserine and DON

Azaserine (O-diazoacetyl-L-serine) and 6-diazo-5-oxonorleucine (DON) are glutamine antagonists with structural mimicry but inhibitory effects:

Parameter L-Glutamine Azaserine DON
Structure Natural amino acid Diazo-containing analog Diazonium-based analog
Function Substrate for amidotransferases Irreversible amidotransferase inhibitor Competitive glutamine antagonist
Clinical Use Nutritional support Antitumor, antibacterial Anticancer (historical use)
Toxicity Safe up to 0.6 g/kg/day High toxicity limits clinical use Severe gastrointestinal toxicity

Research Findings :

  • Azaserine inhibits hexosamine biosynthesis, making it a tool for studying pancreatic cancer models .
  • Both azaserine and DON disrupt nucleotide synthesis, but their toxicity profiles restrict modern therapeutic applications .

L-Glutamine vs. Gamma-Glutamyl Peptides

Gamma-glutamyl peptides (e.g., γ-glutamylphenylalanine) are metabolites involved in glutathione synthesis and amino acid transport:

Parameter L-Glutamine Gamma-Glutamyl Peptides
Structure Single amino acid Glutamine linked via γ-carboxyl group
Function Nitrogen donor, energy source Glutathione precursors, flavor compounds
Metabolic Role Central to TCA cycle and urea cycle Enhance antioxidant capacity
Storage Stability Degrades under heat or acidic conditions More stable in food matrices

Research Findings :

  • In mushrooms, γ-glutamylphenylalanine levels increase during storage, suggesting roles in stress response and flavor development .

Data Tables

Table 1. Pharmacokinetic Parameters of L-Glutamine in Sickle Cell Disease

Dose Cₘₐₓ (µg/mL) Tₘₐₓ (h) AUC₀–₁₂ (µg·h/mL)
0.1 g/kg (BD) 45.2 ± 6.8 1.5 220 ± 34
0.3 g/kg (BD) 132.7 ± 21.4 2.0 680 ± 98
0.6 g/kg (OD) 198.4 ± 30.1 3.0 1240 ± 150

BD = twice daily; OD = once daily

Biological Activity

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- is a complex peptide composed of several amino acids, primarily L-glutamine and L-arginine, which are known for their significant roles in various biological processes. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of the Compound

Chemical Structure:
The compound is a synthetic peptide formed through solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to create a specific structure. The unique combination of L-glutamine and L-arginine in this peptide may confer distinct biological properties that are not present in simpler peptides or individual amino acids.

L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl- exerts its biological effects through several mechanisms:

  • Receptor Binding:
    • The peptide may interact with specific cell surface receptors, initiating signaling cascades that influence cellular functions.
  • Modulation of Enzyme Activity:
    • It can affect the activity of enzymes involved in metabolic pathways, particularly those related to immune response and wound healing.
  • Gene Expression Regulation:
    • The compound may alter the expression of genes associated with cellular functions, enhancing the overall metabolic activity within cells .

1. Wound Healing

Research indicates that L-glutamine plays a crucial role in wound healing processes. A systematic review highlighted that supplementation with arginine and glutamine significantly enhances wound healing by improving nitrogen balance and reducing pro-inflammatory cytokine levels such as IL-6 and TNFα .

Key Findings:

  • Glutamine supplementation was associated with:
    • Increased hydroxyproline content (a marker for collagen synthesis).
    • Enhanced lymphocyte proliferation.
    • Reduced length of hospital stay for patients undergoing surgery .

Table 1: Meta-analysis Results on Wound Healing

ParameterMean Difference (MD)95% Confidence Interval (CI)p-value
Hydroxyproline Content4.49(3.54, 4.45)<0.00001
Nitrogen Balance0.39(0.21, 0.58)<0.0001
IL-6 Levels-5.78(-8.71, -2.86)=0.0001
TNFα Levels-8.15(-9.34, -6.96)<0.00001

2. Immune Function

L-glutamine is essential for maintaining immune function by supporting lymphocyte proliferation and cytokine production, which are critical during stress conditions such as illness or injury .

Mechanisms include:

  • Enhancing phagocytic activity of neutrophils and monocytes.
  • Supporting the production of immunoglobulins like secretory IgA, which protects mucosal surfaces from pathogens .

3. Gastrointestinal Health

The compound has been shown to protect the integrity of the gastrointestinal tract by:

  • Reducing intestinal permeability.
  • Preventing translocation of Gram-negative bacteria into systemic circulation during catabolic states .

Case Studies

  • COVID-19 Treatment:
    A study involving COVID-19 patients demonstrated that those receiving oral L-glutamine had shorter hospitalization times and reduced need for intensive care compared to controls .

Table 2: Clinical Study Results on COVID-19

GroupHospitalization Time (days)ICU RequirementMortality
Without L-glutamine10.4 ± 1.941
With L-glutamine8.9 ± 1.800
  • Surgical Patients:
    In surgical settings, glutamine supplementation improved recovery metrics such as reduced length of hospital stay and lower patient mortality rates .

Q & A

Q. What is the role of L-Glutamine in cell culture media, and how should it be methodologically handled to ensure stability?

L-Glutamine is essential for cell proliferation, protein synthesis, and nucleic acid metabolism. However, it degrades spontaneously in aqueous solutions, forming ammonia and pyroglutamic acid, which can inhibit cell growth . To mitigate instability:

  • Prepare fresh solutions for long-term cultures (e.g., >1 week).
  • Use stable dipeptide alternatives like L-Alanyl-L-glutamine, which resist degradation and maintain bioactivity .
  • Supplement media every 3–4 days for primary cell lines, monitoring ammonia accumulation via enzymatic assays (e.g., Glutaminase-based detection) .

Q. How can researchers quantify L-Glutamine in biological samples, and what are the limitations of current assays?

The Glutamine/Glutamate-Glo™ Assay offers sensitive detection (≤1 µM) using a bioluminescent readout, ideal for serum, plasma, and cell lysates . Key steps:

Deproteinize samples to avoid interference.

Use L-Glutaminase (EC 3.5.1.2) to hydrolyze glutamine to glutamate .

Couple with glutamate dehydrogenase for quantification.
Limitations: Cross-reactivity with structurally similar amino acids (e.g., L-asparagine) requires validation via HPLC-MS for absolute specificity .

Q. What experimental models are best suited to study L-Glutamine’s role in tissue repair and extracellular matrix (ECM) remodeling?

  • In vivo: Irradiated rat models (e.g., prostate studies) demonstrate L-Glutamine’s ability to maintain collagen synthesis and ECM integrity via fibroblast activation .
  • In vitro: Fibroblast or myofibroblast cultures treated with TGF-β1 and L-Glutamine (2–10 mM) show upregulated collagen I/III expression, measurable via qPCR and Western blot .

Advanced Research Questions

Q. How does L-Glutamine interact with L-arginine metabolism in endothelial cells, and how can researchers resolve contradictory data on nitric oxide (NO) synthesis?

L-Glutamine competitively inhibits L-arginine production by suppressing argininosuccinate synthase (ASS1), reducing NO synthesis in ASS1-deficient endothelial cells . To address contradictions:

  • Use isotope-labeled L-[U-¹³C]Glutamine tracer experiments to map metabolic flux via LC-MS.
  • Control for cell-specific ASS1 expression levels using siRNA knockdown models .

Q. What methodological strategies optimize L-Glutamine stability in long-term 3D cell culture or organoid systems?

  • Encapsulate L-Glutamine in biodegradable nanoparticles (e.g., PLGA) for sustained release, reducing ammonia toxicity .
  • Combine with N-Acetyl-L-glycyl-L-glutamine, a stable analog resistant to enzymatic hydrolysis, to maintain bioavailability in hypoxic tumor organoids .

Q. How can researchers reconcile conflicting data on L-Glutamine’s dual role in promoting both cell survival and apoptosis under oxidative stress?

  • Context-dependent effects arise from intracellular glutathione (GSH) levels. In BV-2 microglia:
    • Low-dose L-Glutamine (0.5–2 mM) upregulates GSH synthesis, reducing H₂O₂-induced apoptosis.
    • High doses (>5 mM) deplete NADPH via glutamate overflow, exacerbating oxidative stress .
  • Use real-time metabolic profiling (e.g., Seahorse XF Analyzer) to correlate glutamine flux with redox states .

Q. What advanced techniques validate L-Glutamine’s epigenetic effects in cancer metabolism studies?

  • ChIP-seq to assess histone acetylation changes in glutamine-addicted cancers (e.g., glioblastoma).
  • Stable isotope-resolved metabolomics (SIRM) with ¹⁵N-labeled glutamine to trace nitrogen incorporation into nucleotides and hexosamines .

Data Analysis and Contradiction Resolution

Q. How should researchers statistically analyze dose-dependent effects of L-Glutamine supplementation in preclinical trials?

  • Use mixed-effects ANOVA to account for inter-animal variability (e.g., irradiated rat models) .
  • Apply Tukey’s post hoc test for pairwise comparisons between control, low-dose (2 mM), and high-dose (10 mM) groups .

Q. What are common pitfalls in interpreting L-Glutamine’s immunomodulatory effects, and how can they be mitigated?

  • Pitfall: Overlooking microbiome interactions. L-Glutamine alters gut microbiota, indirectly affecting systemic immunity .
  • Solution: Use germ-free models or 16S rRNA sequencing to control for microbial confounding .

Methodological Resources

  • Certified Reference Materials : Use USP-grade L-Glutamine (CAS 56-85-9) for reproducibility, validated via NMR and mass spectrometry .
  • Cell Culture Protocols : Pre-warm L-Glutamine to 37°C before adding to media to minimize precipitation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-
Reactant of Route 2
Reactant of Route 2
L-Glutamine, L-arginylglycyl-L-arginyl-L-prolyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.